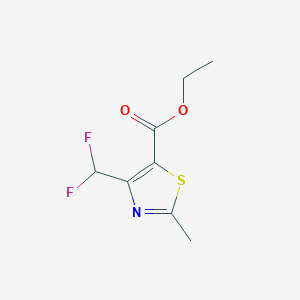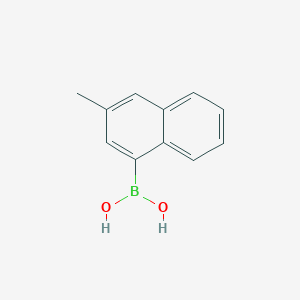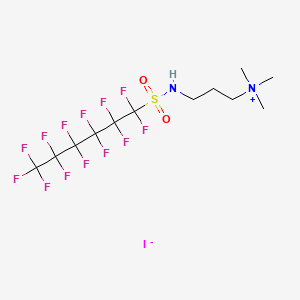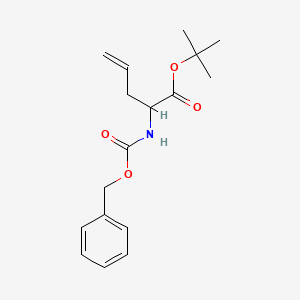
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester is a compound used primarily in peptide synthesis as a protecting group for amines. Protecting groups are essential in organic synthesis to prevent certain functional groups from reacting under specific conditions, allowing for selective reactions to occur elsewhere on the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester typically involves the protection of the amino group of L-allylglycine with a benzyloxycarbonyl (Cbz) group and the carboxyl group with a tert-butyl ester. The process can be summarized as follows:
Protection of the Amino Group: The amino group of L-allylglycine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and a strong acid like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC)
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester undergoes several types of chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Acidolysis: The tert-butyl ester can be cleaved using strong acids like trifluoroacetic acid (TFA).
Substitution: The allyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Acidolysis: TFA, methanol
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deprotected Amino Acid: Removal of the Cbz group yields L-allylglycine.
Deprotected Carboxyl Group: Cleavage of the tert-butyl ester yields the free carboxylic acid
Scientific Research Applications
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group by forming a stable carbamate linkage, which can be selectively removed under mild conditions. The tert-butyl ester protects the carboxyl group and can be cleaved using strong acids .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-L-serine benzyl ester
- N-Benzyloxycarbonyl-L-cysteine benzyl ester
- N-Benzyloxycarbonyl-L-tryptophan benzyl ester
Uniqueness
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester is unique due to its allyl side chain, which provides additional reactivity and versatility in synthetic applications. This distinguishes it from other similar compounds that may lack the allyl functionality .
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-5-9-14(15(19)22-17(2,3)4)18-16(20)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKSYJSWEXJTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

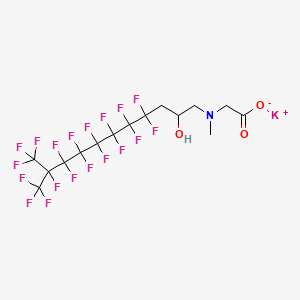
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

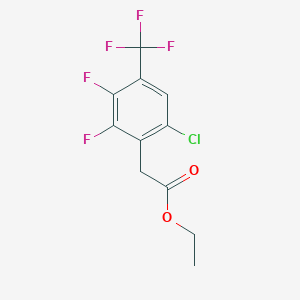

![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)

![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)

